![molecular formula C21H37NO B14223838 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol CAS No. 782442-44-8](/img/structure/B14223838.png)
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other hydrocarbon-based products. This compound is characterized by its bulky tert-butyl groups, which provide steric hindrance, making it an effective stabilizer against oxidation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include a controlled temperature and pressure to ensure selective ortho-alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.
化学反応の分析
Types of Reactions
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Esterification and Alkylation: Under acidic conditions, the compound can undergo esterification and alkylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Esterification: Acidic catalysts like sulfuric acid are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Esterification: Ester derivatives of the phenolic compound.
科学的研究の応用
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Utilized in the production of lubricants, fuels, and other hydrocarbon-based products to prevent oxidation and degradation
作用機序
The antioxidant properties of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby stabilizing the materials it is added to .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic compound used as an antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is unique due to its specific diethylamino propyl group, which may impart different solubility and reactivity characteristics compared to its analogs. This structural variation can influence its effectiveness and application in different fields.
特性
CAS番号 |
782442-44-8 |
|---|---|
分子式 |
C21H37NO |
分子量 |
319.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[3-(diethylamino)propyl]phenol |
InChI |
InChI=1S/C21H37NO/c1-9-22(10-2)13-11-12-16-14-17(20(3,4)5)19(23)18(15-16)21(6,7)8/h14-15,23H,9-13H2,1-8H3 |
InChIキー |
TVYIYLKXQBDTHJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)
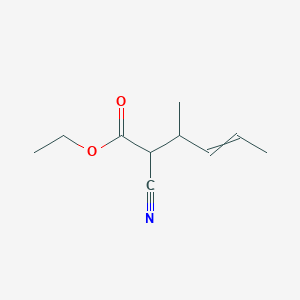
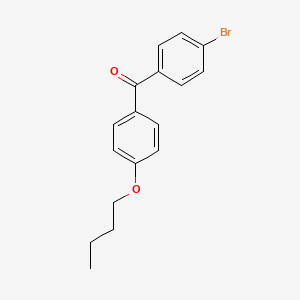
![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
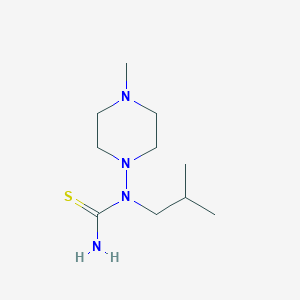
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
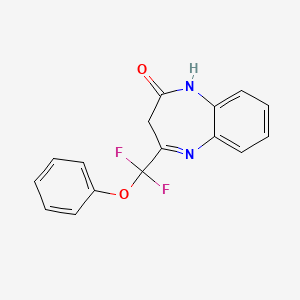
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
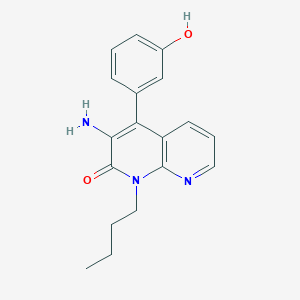
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
